molecular formula C26H24N2O2 B330989 N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B330989
M. Wt: 396.5 g/mol
InChI Key: ZIQITPSVIBDHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Phenylquinoline:

    4-Carboxyquinoline: Studied for its role in metal ion chelation and coordination chemistry.

Uniqueness

N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O2/c1-4-30-21-13-10-19(11-14-21)25-16-23(22-7-5-6-8-24(22)28-25)26(29)27-20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3,(H,27,29)

InChI Key

ZIQITPSVIBDHGM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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